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molecular formula C18H35LiO3 B074045 Lithium hydroxyoctadecanoate CAS No. 1333-61-5

Lithium hydroxyoctadecanoate

Cat. No. B074045
M. Wt: 306.4 g/mol
InChI Key: LPRVNTWNHMSTPR-UHFFFAOYSA-M
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Patent
US04582617

Procedure details

A lithium hydroxystearate grease thickener was prepared by saponification of a mixture containing about 8% by weight of 12-hydroxystearic acid and 9% by weight of the glyceride thereof, with lithium hydroxide monohydrate (2.5%) in a mineral oil vehicle (about 76%) at about 177° C. and final pressure of about 110 psig in a closed contactor. All percentages were percentages by weight of the total weight of the thickener.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glyceride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[OH2:22].[OH-].[Li+:24]>>[OH:22][CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[C:13]([O-:15])=[O:14].[Li+:24] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC
Name
glyceride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 177° C.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)[O-])CCCCCCCCCCCCCCCC.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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